molecular formula C16H22N2O2 B1415401 tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate CAS No. 1105192-83-3

tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate

Cat. No. B1415401
CAS RN: 1105192-83-3
M. Wt: 274.36 g/mol
InChI Key: NOKHLTYPCYVZBC-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be H, alkyl, aryl, or connected together .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis under acidic or alkaline conditions to yield the corresponding alcohol and amine .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Indole derivatives like tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate are pivotal in the synthesis of complex alkaloids. These compounds serve as key intermediates in constructing pharmacologically active molecules that mimic natural alkaloid structures . The versatility of the indole ring allows for the creation of diverse alkaloid analogs, which can lead to the discovery of new therapeutic agents.

Anticancer Research

Indole structures are commonly found in compounds with anticancer properties. The indole moiety of tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can be utilized to develop novel anticancer agents. Researchers are exploring its potential to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Antimicrobial Agents

The indole core is known to possess antimicrobial activity. By modifying the tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate structure, scientists can synthesize new antimicrobial agents that target resistant strains of bacteria and other pathogens .

Neuroprotective Therapies

Indole derivatives have shown promise in neuroprotective therapies. The structural modification of tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate could lead to the development of drugs that protect neuronal cells against degenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The indole ring system has been associated with anti-inflammatory properties. Research into tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate could pave the way for new anti-inflammatory medications, potentially offering relief for conditions such as arthritis and inflammatory bowel disease .

Development of Antiviral Compounds

Indole derivatives are also explored for their antiviral capabilities. The tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate compound could be a precursor in the synthesis of antiviral drugs that combat a variety of viral infections, including influenza and HIV .

Agricultural Chemical Research

In agriculture, indole derivatives are used to synthesize plant growth regulators and pesticides. The tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can contribute to the development of new agrochemicals that enhance crop yield and protect plants from pests .

Material Science Applications

Lastly, the indole moiety is significant in material science for creating organic semiconductors and photovoltaic materials. The tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate could be instrumental in designing new materials with improved electronic properties for use in solar cells and other electronic devices .

Mechanism of Action

The mechanism of action of carbamates depends on their specific structure and functional groups. Some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals .

properties

IUPAC Name

tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-11-13-7-5-6-8-14(13)18(12)10-9-17-15(19)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKHLTYPCYVZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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